molecular formula C8H5Br2N B1343017 2-(2,6-Dibromophenyl)acetonitrile CAS No. 67197-53-9

2-(2,6-Dibromophenyl)acetonitrile

Cat. No.: B1343017
CAS No.: 67197-53-9
M. Wt: 274.94 g/mol
InChI Key: OEJZMMCGURACCJ-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Arylacetonitriles in Synthetic Chemistry

Arylacetonitriles, a class of organic compounds characterized by an aryl group attached to a cyanomethyl group (-CH₂CN), are of paramount importance in synthetic chemistry. They are versatile intermediates and building blocks for the synthesis of a wide array of more complex molecules. rsc.org The nitrile functional group and the adjacent benzylic position are key to their reactivity, allowing for numerous chemical transformations.

The significance of arylacetonitriles stems from their utility in forming carbon-carbon and carbon-heteroatom bonds. They are precursors to a variety of functional groups, including carboxylic acids, amides, amines, and ketones, through reactions like hydrolysis and reduction. acs.org For instance, the condensation of arylacetonitriles with salicylaldehydes provides a convenient route to 3-arylcoumarins, a class of compounds with notable applications. tandfonline.com

Furthermore, arylacetonitriles are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. marketresearchfuture.com Their application in multicomponent reactions (MCRs) is particularly noteworthy, as it allows for the efficient assembly of complex heterocyclic structures from simple starting materials. researchgate.net For example, arylformylacetonitriles, derivatives of arylacetonitriles, act as key synthons in annulation reactions to produce pyran-fused heterocycles. researchgate.net Modern synthetic methods continue to expand the utility of arylacetonitriles, such as the direct α-alkylation using alcohols catalyzed by iridium complexes, which presents an atom-economical approach for carbon chain extension. rsc.org

Research Landscape of Halogenated Phenylacetonitriles

The introduction of halogen atoms onto the phenyl ring of phenylacetonitrile (B145931) creates a subclass of compounds known as halogenated phenylacetonitriles. These compounds are of significant interest to researchers due to the profound effect of halogen substitution on the molecule's electronic properties, reactivity, and potential biological activity. The position and nature of the halogen (fluorine, chlorine, bromine) can be strategically varied to fine-tune these characteristics.

The research landscape for these compounds is broad, with numerous examples being utilized in various synthetic contexts. For instance, 2-bromophenylacetonitrile (B96472) has been used as a starting material for the preparation of 2-(2-bromophenyl)ethylamine. sigmaaldrich.com Similarly, compounds like 2-(2-bromo-6-chlorophenyl)acetonitrile (B2738118) and 2-(5-bromo-2-chlorophenyl)acetonitrile (B1442276) highlight the interest in multi-halogenated systems, where the combination of different halogens offers further modulation of the compound's properties. lookchem.comechemi.comvulcanchem.com The synthesis of these molecules often involves the reaction of a corresponding halogenated benzyl (B1604629) halide with a cyanide source.

The presence of halogens provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful tools for constructing complex molecular frameworks. The electron-withdrawing nature of halogens also increases the acidity of the benzylic protons, facilitating their deprotonation and subsequent alkylation or arylation reactions. This enhanced reactivity makes halogenated phenylacetonitriles valuable precursors in the synthesis of targeted molecules in medicinal chemistry and materials science. The study of various isomers, such as 2-bromo-2-(4-bromophenyl)acetonitrile (B6600221) and 2-(2,4-dibromo-6-fluorophenyl)acetonitrile, further demonstrates the extensive exploration within this chemical space to access novel structures and functionalities. sigmaaldrich.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dibromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJZMMCGURACCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618762
Record name (2,6-Dibromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67197-53-9
Record name (2,6-Dibromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2,6 Dibromophenyl Acetonitrile and Its Analogs

Advanced Strategies for Direct Synthesis

Direct synthesis aims to construct the target molecule in a minimal number of steps from readily available starting materials. These methods are often valued for their efficiency and atom economy.

Methods Involving Ketone and Acetonitrile (B52724) Condensation

A direct approach for the synthesis of α,β-unsaturated nitriles involves the condensation of a carbonyl compound with acetonitrile. orgsyn.org This reaction is typically facilitated by a base, which deprotonates acetonitrile to form a nucleophilic carbanion that subsequently attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the unsaturated nitrile. orgsyn.org

For the synthesis of a compound structurally related to 2-(2,6-dibromophenyl)acetonitrile, a similar strategy could be envisioned starting from a hypothetical 2,6-dibromophenyl ketone. The general procedure involves refluxing the ketone with a base, such as potassium hydroxide (B78521), in acetonitrile. orgsyn.org The reaction proceeds through the formation of a cyanohydrin intermediate, which is then dehydrated. orgsyn.org

A representative example of this type of condensation is the reaction of cyclohexanone (B45756) with acetonitrile in the presence of potassium hydroxide to produce cyclohexylideneacetonitrile. orgsyn.org

Table 1: General Conditions for Ketone-Acetonitrile Condensation Data is illustrative of the general methodology and not specific to 2,6-dibromophenyl ketone.

ReactantReagentSolventConditionsProduct Type
KetonePotassium HydroxideAcetonitrileRefluxα,β-Unsaturated Nitrile

Precursor-Based Synthetic Routes

Precursor-based routes involve the synthesis of the target molecule from a starting material that already contains a significant portion of the final structure. A common precursor for this compound is 2,6-dibromophenol (B46663).

The synthesis of 2,6-dibromophenol can be achieved by the bromination of phenol (B47542). chemicalbook.com A typical procedure involves treating phenol with N-bromosuccinimide in the presence of a base like N,N-diisopropylamine in a solvent such as dichloromethane. chemicalbook.com This method provides a good yield of the desired dibrominated phenol. chemicalbook.com

Once 2,6-dibromophenol is obtained, it can be converted to this compound through a multi-step sequence. This would typically involve the conversion of the phenolic hydroxyl group into a better leaving group, such as a tosylate or triflate, followed by a nucleophilic substitution reaction with a cyanide source. Alternatively, the phenol can be converted to a benzyl (B1604629) halide, which then undergoes cyanation.

Another relevant precursor-based strategy is the bromination of a substituted benzonitrile. For example, 2,6-dibromo-4-cyanophenol can be synthesized from 4-hydroxybenzonitrile. google.com This reaction can be carried out using potassium bromide and a persulfate, such as sodium peroxydisulfate (B1198043) or potassium peroxydisulfate, in an aqueous solvent mixture like 50% acetonitrile or 50% ethanol. google.com This demonstrates the feasibility of introducing bromine atoms onto a pre-existing cyanophenyl structure.

Table 2: Synthesis of 2,6-Dibromophenol Precursor

Starting MaterialReagentsSolventYield
PhenolN-Bromosuccinimide, N,N-DiisopropylamineDichloromethane79% chemicalbook.com

Catalytic Approaches in the Preparation of Dibromophenylacetonitriles

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The preparation of dibromophenylacetonitriles can benefit from such approaches.

Lewis acid catalysis is a powerful tool in organic synthesis. For instance, the synthesis of 2,6-disubstituted benzobisthiazoles has been accomplished through a Lewis acid-catalyzed ring-closing reaction. nih.gov This highlights the utility of Lewis acids in promoting the formation of complex aromatic structures. In a similar vein, Lewis acid-promoted benzylation of aminopyridines with alcohols has been shown to be an effective method for creating new C-N bonds, which could be conceptually extended to C-C bond formation. chemrxiv.org

Transition metal catalysis offers a wide array of possibilities. Iridium catalysis has been successfully employed for the enantioselective allenylic cyanomethylation. acs.org This method utilizes a 2-azido allylic alcohol as an acetonitrile enolate surrogate, which reacts with allenylic alcohols in the presence of an iridium catalyst and a Lewis acid co-catalyst to produce α-allenylic acetonitriles with high enantioselectivity. acs.org While this specific reaction produces a different class of nitriles, the underlying principle of catalytic C-CN bond formation is highly relevant.

Photoredox catalysis represents another modern approach. A mild and chemoselective photocatalytic method has been developed for the direct functionalization of indolizines. acs.org This strategy demonstrates the potential for late-stage functionalization of heterocyclic compounds, a concept that could be adapted for the direct cyanomethylation of a dibrominated benzene (B151609) ring under photocatalytic conditions.

Table 3: Examples of Relevant Catalytic Methodologies

Catalytic SystemReaction TypeApplication
Iridium(I) Complex / Lewis AcidAllenylic CyanomethylationSynthesis of α-Allenylic Acetonitriles acs.org
Lewis AcidRing-Closing ReactionSynthesis of 2,6-Disubstituted Benzobisthiazoles nih.gov
Photoredox CatalystC-H FunctionalizationFunctionalization of Indolizines acs.org

Chemical Transformations and Reactivity of 2 2,6 Dibromophenyl Acetonitrile

Nucleophilic Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. These reactions typically involve the addition of a nucleophile to the electrophilic carbon atom of the nitrile.

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. In an acid-catalyzed reaction, the nitrile is protonated, which facilitates nucleophilic attack by water. researchgate.net This process can be stopped at the amide stage or proceed to the carboxylic acid with further hydrolysis. The breakdown of acetonitrile (B52724), for instance, can occur via a two-step enzymatic hydrolysis, with acetamide (B32628) as an intermediate and acetic acid as a final product. nih.gov The hydrolysis of acetonitrile to acetamide can also be achieved by heating it with water in the presence of a zinc acetate (B1210297) catalyst under pressure. google.com

For 2-(2,6-dibromophenyl)acetonitrile, hydrolysis under acidic or basic conditions would be expected to produce 2-(2,6-dibromophenyl)acetamide (B13674667) or 2-(2,6-dibromophenyl)acetic acid.

Table 1: Examples of Nitrile Hydrolysis Conditions

Starting MaterialReagent/CatalystProductReference
AcetonitrileWater, Zinc Oxide CatalystAcetamide google.com
AcetonitrileWater, Trifluoroacetic AcidAcetamide researchgate.net
AcetonitrileNocardia rhodochrous LL100-21 (enzyme)Acetamide, Acetic Acid nih.gov

The nitrile group can undergo addition reactions with various nucleophiles. For example, organometallic reagents such as Grignard or organolithium reagents can add to the nitrile carbon to form an intermediate imine salt, which upon aqueous workup, hydrolyzes to a ketone. While specific examples for this compound are not prevalent in the provided search results, this represents a standard mode of reactivity for nitriles.

Electrophilic Aromatic Substitution on the Dibromophenyl Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, usually hydrogen, on an aromatic ring. lumenlearning.commasterorganicchemistry.com The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. masterorganicchemistry.comyoutube.com In the case of this compound, the phenyl ring is substituted with two bromine atoms and a cyanomethyl group (-CH2CN).

The bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org The cyanomethyl group is also deactivating. The combined deactivating effect of these three groups, along with significant steric hindrance from the two ortho-bromine atoms, makes further electrophilic substitution on the aromatic ring of this compound highly unfavorable. The ring is electronically deactivated and sterically congested, making it difficult for an incoming electrophile to attack. Consequently, there is a lack of reported examples of electrophilic aromatic substitution on this specific compound.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms on the phenyl ring of this compound are excellent leaving groups for metal-catalyzed cross-coupling reactions. wiley.comwiley.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.orgnih.gov It is a versatile method for creating carbon-carbon bonds to produce biaryls, styrenes, and conjugated systems. libretexts.org Given the presence of two bromo-substituents, this compound can undergo single or double Suzuki coupling reactions, allowing for the synthesis of complex aryl structures. nih.govcore.ac.ukacs.org

The Sonogashira coupling is another palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides to form carbon-carbon bonds. wikipedia.orgbeilstein-journals.orglibretexts.org This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions. wikipedia.orgbeilstein-journals.org A domino intermolecular Sonogashira coupling of a related compound, 2-(2-bromophenoxy)acetonitrile, with terminal acetylenes has been reported to produce 2,3-disubstituted benzo[b]furans. organic-chemistry.org This suggests that this compound would be a suitable substrate for similar transformations.

Table 2: Overview of Relevant Cross-Coupling Reactions

Reaction NameCatalyst SystemCoupling PartnersBond FormedReference
Suzuki-Miyaura CouplingPalladium catalyst, BaseOrganoboronic acid/ester + Aryl/Vinyl HalideC(sp2)-C(sp2) libretexts.orgnih.gov
Sonogashira CouplingPalladium catalyst, Copper co-catalyst, BaseTerminal alkyne + Aryl/Vinyl HalideC(sp)-C(sp2) wikipedia.orgbeilstein-journals.orgnih.gov

Radical Chemistry of this compound

Radical reactions involving this compound could occur at several positions. The benzylic C-H bonds of the methylene (B1212753) group are susceptible to hydrogen atom abstraction to form a stabilized benzylic radical. This radical could then participate in various radical-mediated transformations.

Furthermore, the carbon-bromine bonds can undergo homolytic cleavage under certain conditions (e.g., photolysis or with radical initiators) to form an aryl radical. This aryl radical could then be trapped by a radical scavenger or participate in a radical chain reaction. For instance, tributyltin hydride is a known reagent for the dehalogenation of alkyl halides via a radical chain mechanism. libretexts.org

Studies on the photolysis of ICN in acetonitrile have shown that the generated CN radicals can undergo various reactions, including addition to the solvent molecules. nih.gov While not directly involving this compound, this indicates the potential for radical reactivity at the nitrile group as well.

Functional Group Interconversions on the Nitrile and Aryl Moieties

Beyond the reactions mentioned above, both the nitrile and the aryl bromide functionalities can be converted into other groups.

The nitrile group can be reduced to a primary amine, 2-(2,6-dibromophenyl)ethanamine. Common reagents for this transformation include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2 over a metal catalyst like PtO2 or Pd/C), or borane (B79455) (B2H6). vanderbilt.edu

The aryl bromide groups can be converted to other functionalities. For instance, treatment with a strong base like n-butyllithium at low temperatures could lead to a lithium-halogen exchange, forming an aryllithium species. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

Table 3: Summary of Potential Functional Group Interconversions

Functional GroupReagent(s)Product Functional GroupReference
Nitrile (-CN)LiAlH4, H2/Catalyst, B2H6Primary Amine (-CH2NH2) vanderbilt.edu
Nitrile (-CN)DIBAL-HAldehyde (-CHO) vanderbilt.edu
Aryl Bromide (Ar-Br)n-BuLi, then Electrophile (E+)Ar-E

Advanced Spectroscopic and Crystallographic Elucidation of 2 2,6 Dibromophenyl Acetonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

A ¹H NMR spectrum of 2-(2,6-Dibromophenyl)acetonitrile would be expected to provide key information about the hydrogen atoms in the molecule. The spectrum would likely show signals corresponding to the aromatic protons and the methylene (B1212753) (-CH₂) protons.

Aromatic Protons: The dibrominated phenyl ring has three protons. Due to the substitution pattern, a complex splitting pattern would be anticipated. The proton at the 4-position would likely appear as a triplet, while the protons at the 3- and 5-positions would appear as a doublet. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine atoms and the acetonitrile (B52724) group.

Methylene Protons: The two protons of the methylene group adjacent to the nitrile and the phenyl ring would appear as a singlet. Its chemical shift would be influenced by the deshielding effects of both the aromatic ring and the cyano group.

A detailed analysis of the coupling constants (J-values) between adjacent protons would further confirm the substitution pattern of the aromatic ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom.

Aromatic Carbons: The phenyl ring would show four distinct signals. The two carbons bonded to the bromine atoms (C2 and C6) would be significantly shifted downfield due to the halogen's electronegativity. The other aromatic carbons (C1, C3, C4, and C5) would also have characteristic chemical shifts.

Methylene Carbon: The carbon of the -CH₂- group would appear at a chemical shift indicative of a carbon atom attached to both an aromatic ring and a nitrile group.

Nitrile Carbon: The carbon of the cyano group (-C≡N) would have a characteristic chemical shift in the downfield region of the spectrum.

Table 1: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 ~135
C2, C6 ~125
C3, C5 ~132
C4 ~130
-CH₂- ~25
-C≡N ~117

Note: These are estimated values and may differ from experimental data.

Infrared and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

Key vibrational modes expected for this compound would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methylene group would be observed around 2950-2850 cm⁻¹.

C≡N stretching: The nitrile group has a very characteristic and strong absorption in the IR spectrum, typically appearing in the range of 2260-2220 cm⁻¹. This would also be a prominent band in the Raman spectrum.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibrations would appear in the fingerprint region of the IR spectrum, typically between 600 and 500 cm⁻¹.

Ultraviolet-Visible Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The presence of the bromine and acetonitrile substituents would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene (B151609). Information on the emission (fluorescence) properties would require experimental measurement and is not readily predictable.

Mass Spectrometry (MS) Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region would exhibit a triplet of peaks with an intensity ratio of approximately 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.

Common fragmentation pathways would likely involve the loss of bromine atoms, the nitrile group, and cleavage of the bond between the methylene group and the phenyl ring.

Collision Cross Section (CCS) is a measure of the gas-phase ion's size and shape, which can be determined using ion mobility spectrometry-mass spectrometry (IMS-MS). Predicted CCS values can aid in the identification of compounds.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 273.88616 125.8
[M+Na]⁺ 295.86810 139.4
[M-H]⁻ 271.87160 130.2
[M+NH₄]⁺ 290.91270 144.0
[M+K]⁺ 311.84204 123.5
[M+H-H₂O]⁺ 255.87614 127.8
[M+HCOO]⁻ 317.87708 143.9
[M+CH₃COO]⁻ 331.89273 209.4

Data calculated using CCSbase.

Single-Crystal X-ray Diffraction Analysis of Molecular and Supramolecular Architecture.

Conformational Analysis and Dihedral Angles.

A definitive analysis of the advanced spectroscopic and crystallographic features of this compound would be contingent on the future publication of its single-crystal X-ray diffraction data.

Computational Chemistry and Theoretical Studies on 2 2,6 Dibromophenyl Acetonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations utilize the principles of quantum mechanics to model molecular behavior. northwestern.edu These methods are fundamental in determining the electronic structure, which governs a molecule's geometry, energy, and chemical properties. northwestern.edu From the electronic wavefunction, various reactivity descriptors can be derived to predict how a molecule will interact with other chemical species.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of molecular systems. nih.gov In the study of 2-(2,6-dibromophenyl)acetonitrile, DFT could be employed to optimize its molecular geometry, calculate its vibrational frequencies, and determine its electronic properties.

Commonly used functionals, such as B3LYP, in conjunction with basis sets like 6-311G(d,p), are often applied to obtain optimized geometric structures. nih.gov From these calculations, key electronic and reactivity descriptors can be determined. While specific DFT studies on this compound are not extensively documented in the reviewed literature, the table below outlines the types of parameters that would typically be calculated and their significance.

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORepresents the ability to donate an electron; associated with nucleophilicity.
Lowest Unoccupied Molecular Orbital EnergyELUMORepresents the ability to accept an electron; associated with electrophilicity.
HOMO-LUMO GapΔEELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Potentialµ(EHOMO + ELUMO) / 2; measures the escaping tendency of electrons from a stable system.
Global Hardnessη(ELUMO - EHOMO) / 2; measures the resistance to change in electron distribution or charge transfer.
Global Electrophilicity Indexωµ² / 2η; quantifies the ability of a molecule to accept electrons.
Dipole MomentµMeasures the overall polarity of the molecule, arising from the distribution of partial charges.

These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the molecule's reactivity profile. mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These include the Hartree-Fock (HF) method and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. nih.gov

While computationally more demanding than DFT, methods like the Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for small molecules due to their high accuracy. nih.gov Ab initio calculations are invaluable for obtaining precise molecular properties, such as:

Optimized Geometries: Determining bond lengths and angles for the molecule's most stable three-dimensional structure.

Vibrational Frequencies: Predicting the frequencies of molecular vibrations, which correspond to peaks in an infrared (IR) or Raman spectrum. researchgate.net

Thermochemical Data: Calculating properties like enthalpy and Gibbs free energy.

These methods provide a rigorous theoretical foundation for understanding the intrinsic properties of this compound, independent of empirical parameterization.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov For a molecule like this compound, which has a rotatable bond between the phenyl ring and the acetonitrile (B52724) group, MD simulations are ideal for exploring its conformational landscape. This involves mapping the different spatial arrangements (conformers) of the molecule and their relative energies.

A typical MD simulation involves the following steps:

System Setup: The molecule of interest is placed in a simulation box, which is often filled with a solvent (e.g., water or acetonitrile) to mimic condensed-phase conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure, typically under an NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensemble.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms over time) is recorded.

Quantitative Structure-Activity Relationships (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activity or a specific property. nih.govnih.govfrontiersin.org QSAR models are mathematical equations that can be used to predict the activity of new, untested compounds. nih.gov

A QSAR study involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity is compiled.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

No specific QSAR models incorporating this compound were identified in the literature. However, QSAR approaches have been successfully applied to related classes of compounds. For instance, a study on 2-phenylacrylonitriles developed a predictive QSAR model for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Such models help in rationalizing structure-activity relationships and guiding the design of new compounds with improved potency. nih.gov

Prediction of Spectroscopic Parameters via Computational Approaches

Computational methods are highly effective at predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT calculations are particularly well-suited for predicting vibrational and NMR spectra.

Vibrational Spectroscopy: The vibrational frequencies and intensities calculated using methods like B3LYP can be used to generate a theoretical infrared (IR) and Raman spectrum. nih.gov Comparing this theoretical spectrum with an experimental one allows for a detailed assignment of the observed vibrational modes to specific atomic motions within the molecule. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions, corresponding to the absorption bands observed in a UV-Vis spectrum.

Mass Spectrometry: While not a direct prediction of a mass spectrum, computational tools can predict related parameters. For instance, the predicted Collision Cross Section (CCS) values for different adducts of this compound have been calculated. uni.lu The CCS is a measure of the ion's shape in the gas phase and is an important parameter in ion mobility-mass spectrometry.

The table below shows computationally predicted CCS values for various adducts of this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺273.88616125.8
[M+Na]⁺295.86810139.4
[M-H]⁻271.87160130.2
[M+NH₄]⁺290.91270144.0
[M+K]⁺311.84204123.5
[M+HCOO]⁻317.87708143.9
Data sourced from PubChem. uni.lu

Applications of 2 2,6 Dibromophenyl Acetonitrile in Complex Organic Synthesis

Building Block in Pharmaceutical Intermediate Synthesis

Substituted phenylacetonitriles are crucial starting materials in the synthesis of a wide array of pharmaceutically relevant substances. frontiersin.org The unique structure of 2-(2,6-Dibromophenyl)acetonitrile allows it to serve as a precursor for complex molecules that are scaffolds for new therapeutic agents. frontiersin.orglookchem.com The nitrile group can be hydrolyzed to form phenylacetic acid derivatives or reduced to produce phenylethylamine structures, both of which are common moieties in active pharmaceutical ingredients (APIs). qub.ac.uk

The presence of two bromine atoms offers strategic points for modification through cross-coupling reactions, enabling the construction of highly functionalized and complex molecular architectures. Nitro- and bromo-substituted compounds are considered indispensable building blocks for creating pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org This positions this compound as a key intermediate for compounds targeting a range of biological activities. lookchem.comgoogle.com

Table 1: Potential Pharmaceutical Intermediates from this compound

Intermediate Class Synthetic Transformation Potential Therapeutic Area
Substituted Phenylethylamines Reduction of the nitrile group to a primary amine. Neurology, Psychiatry
Aryl-Substituted Acetic Acids Hydrolysis of the nitrile group to a carboxylic acid. Anti-inflammatory, Cardiovascular
Bi-aryl Compounds Suzuki or Stille coupling at one or both bromine sites. Oncology, Antiviral

Precursor for Agrochemical and Material Science Compounds

The structural features of this compound are also highly applicable in the fields of agrochemistry and material science. lookchem.comsigmaaldrich.com In agrochemical synthesis, the phenylacetonitrile (B145931) scaffold is a component in the production of certain pesticides and herbicides. lookchem.com The dibromo-substitution pattern can be exploited to fine-tune the biological activity and environmental persistence of the target agrochemical.

In material science, the compound serves as a monomer or precursor for advanced organic materials. The two bromine atoms are ideal handles for metal-catalyzed polymerization or cross-coupling reactions, leading to the formation of conjugated polymers or dendrimers. These materials may possess interesting photophysical or electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and chemical biology. ethernet.edu.et this compound provides a robust platform for the synthesis of a variety of heterocyclic systems, particularly those containing nitrogen and oxygen.

The nitrile functional group is a versatile precursor for constructing nitrogen-containing rings. clockss.orgresearchgate.net It can participate directly in cyclization reactions or be transformed into other nitrogen-containing functionalities, such as amidines or primary amines, which then undergo cyclization. For instance, nitriles can undergo [2+2+2] cycloaddition reactions with alkynes to form highly substituted pyridine (B92270) or pyrimidine (B1678525) rings. researchgate.net This method allows for the direct incorporation of the 2,6-dibromophenyl moiety into the final heterocyclic product. Furthermore, the synthesis of various nitrogen heterocycles, including pyrazoles and pyrimidines, can be achieved through reactions with reagents like hydrazine (B178648) or guanidine. researchgate.net

Table 2: Examples of Nitrogen-Containing Heterocycles Synthesized from Nitrile Precursors

Reagents Resulting Heterocycle Reaction Type
Alkynes Pyridine/Pyrimidine [2+2+2] Cycloaddition researchgate.net
Hydrazine Pyrazole Condensation/Cyclization
Guanidine Aminopyrimidine Condensation/Cyclization researchgate.net

Oxazole (B20620) rings are present in numerous natural products and pharmacologically active compounds. nih.govnih.gov While direct synthesis from this compound is not commonly documented, the compound can be readily converted into suitable intermediates for oxazole synthesis. For example, the nitrile group can be hydrolyzed to an amide. The adjacent methylene (B1212753) group can then be halogenated to form an α-halo amide. This intermediate can subsequently react with a dehydrating agent to undergo an intramolecular cyclization, a variant of the Robinson-Gabriel synthesis, to yield a 2-substituted oxazole bearing the 2,6-dibromobenzyl group. This multi-step pathway highlights the compound's role as a versatile starting material for accessing complex heterocyclic structures. lookchem.comnih.gov

Cyanomethylation Reactions in Complex Molecule Construction

The term "cyanomethylation" refers to the introduction of a cyanomethyl (-CH2CN) group into a molecule. researchgate.net In this compound, the methylene protons are acidic (pKa ≈ 29-31 in DMSO) due to the electron-withdrawing effect of the adjacent nitrile and phenyl groups. sci-hub.se This allows for deprotonation with a suitable base (e.g., sodium hydride, lithium diisopropylamide) to generate a stabilized carbanion.

This nucleophilic anion can then participate in carbon-carbon bond-forming reactions with a wide range of electrophiles. ntnu.no This process, a type of cyanomethylation, effectively transfers the (2,6-dibromophenyl)methyl moiety onto another molecule, making it a powerful tool for the construction of complex molecular frameworks. researchgate.net

Table 3: Cyanomethylation Reactions with this compound

Electrophile Product Type Description
Aldehydes/Ketones β-Hydroxy Nitriles The carbanion attacks the carbonyl carbon, forming a new C-C bond and a secondary or tertiary alcohol upon workup. ntnu.no
Alkyl Halides Substituted Phenylacetonitriles The carbanion displaces a halide via an SN2 reaction, leading to α-alkylation of the nitrile.
Acyl Chlorides/Esters β-Keto Nitriles The carbanion attacks the acyl group to form a ketone adjacent to the nitrile.

Biological Activity and Mechanistic Investigations of 2 2,6 Dibromophenyl Acetonitrile Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For halogenated aromatic compounds, the type, number, and position of halogen substituents can drastically alter their therapeutic properties. Although specific SAR data for 2-(2,6-dibromophenyl)acetonitrile is limited, studies on analogous structures provide valuable insights.

Research into halogenated phenoxychalcones and their cyclized N-acetylpyrazoline derivatives as anticancer agents has revealed distinct SAR trends. For instance, in a series of chalcone (B49325) derivatives, compounds with a bromo-substitution in the para-position of a diaryl ether moiety generally exhibited more potent activity against the MCF-7 breast cancer cell line than their chloro-analogues. nih.gov Specifically, 4-bromo-phenoxy derivatives displayed IC₅₀ values ranging from 1.52 to 13.28 µM, whereas the 4-chlorophenoxy derivatives had a wider and generally higher IC₅₀ range of 1.87 to 44.20 µM. nih.gov

Similarly, in studies of 2,3-diphenyl acrylonitrile (B1666552) derivatives, the position of halogen substituents on the phenyl ring was critical for anticancer activity. Derivatives with a para-substituted halogen demonstrated significant antiproliferative effects against several human cancer cell lines. nih.gov The introduction of halogen-containing groups is a common strategy to enhance the anticancer activity of drug candidates. nih.gov These findings suggest that for derivatives of this compound, modifications to the bromine atoms or the introduction of other functional groups on the phenyl ring would likely have a profound impact on biological activity.

Table 1: SAR Insights from Related Halogenated Compounds

Compound ScaffoldStructural VariationObserved Impact on BioactivityReference
PhenoxychalconesPara-bromo vs. Para-chloro substitutionBromo-substituted analogs showed higher potency against MCF-7 cancer cells. nih.gov
2,3-Diphenyl AcrylonitrilesPara-halogen substitutionConferred considerable antiproliferative activity against various cancer cell lines. nih.gov
FlavonoidsPresence of chlorine, bromine, and nitro groupsSignificantly affects antimicrobial properties. Electronegativity of the halogen in the A-ring can enhance antibacterial activity. nih.govmdpi.com

In Vitro and In Silico Screening for Bioactive Properties

The discovery of bioactive properties for novel compounds like this compound derivatives relies on a combination of in vitro (cell-based) and in silico (computational) screening methods.

In Vitro Screening: This approach involves testing compounds directly against biological targets such as enzymes, cells, or microorganisms. For scaffolds related to phenylacetonitrile (B145931), in vitro screening has been crucial in identifying anticancer and antimicrobial activities. For example, novel 2-phenylacrylonitrile (B1297842) derivatives were evaluated for their antiproliferative activity against a panel of five human cancer cell lines, including MGC-803 (gastric cancer), AGS (gastric cancer), and BEL-7402 (liver cancer). nih.gov Some of these compounds exhibited potent activity, with IC₅₀ values in the micromolar range, and showed greater selective inhibition of cancer cells over non-cancerous cells compared to control drugs. nih.gov One derivative, compound 1g2a, showed exceptionally strong inhibitory activity against HCT116 (colon cancer) and BEL-7402 cells, with IC₅₀ values of 5.9 nM and 7.8 nM, respectively. nih.gov

In the context of antimicrobial research, newly synthesized polyhalobenzonitrile quinazolin-4(3H)-one derivatives were screened against several bacterial and fungal strains. nih.gov These screens identified compounds with significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as the fungus Candida albicans. nih.gov

In Silico Screening: Computational methods, particularly molecular docking, are used to predict the binding affinity and interaction patterns of a ligand with a specific protein target. scivisionpub.compensoft.net This virtual screening technique allows for the rapid evaluation of large libraries of compounds against a known target structure, helping to prioritize candidates for synthesis and in vitro testing. scivisionpub.com For instance, docking studies on di-ortho-substituted halogenated biphenyls were used to predict their inhibitory behavior against the fungal enzyme Cytochrome-P450-14alpha-sterol demethylase, suggesting their potential as antifungal drugs. scivisionpub.com The docking scores, typically measured in kcal/mol, provide an estimate of binding free energy, with more negative values indicating a stronger predicted interaction. scivisionpub.com

Table 2: Examples of In Vitro Bioactivity for Related Phenylacetonitrile Scaffolds

Compound/DerivativeAssay TypeTarget/Cell LineResult (IC₅₀/MIC)Reference
3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileAntiproliferativeAGS (Gastric Cancer)0.41 µM nih.gov
3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileAntiproliferativeAGS (Gastric Cancer)0.68 µM nih.gov
Compound 1g2a (a 2-phenylacrylonitrile derivative)AntiproliferativeHCT116 (Colon Cancer)5.9 nM nih.gov
Compound 2c (a halogenated phenoxychalcone)AntiproliferativeMCF-7 (Breast Cancer)1.52 µM nih.gov
Compound 7k (a polyhalobenzonitrile quinazolin-4(3H)-one)AntimicrobialVarious Bacteria & FungiMIC: 0.8-3.3 µg/mL nih.gov

Molecular Target Identification and Ligand-Receptor Interactions

Identifying the specific molecular target of a bioactive compound is crucial for understanding its mechanism of action. For phenylacetonitrile-related scaffolds with anticancer properties, tubulin has been identified as a primary target. nih.gov Microtubules, composed of α- and β-tubulin dimers, are essential for cell division, making them an excellent target for anticancer drugs. nih.gov Certain 2-phenylacrylonitrile derivatives are believed to exert their anticancer effects by binding to the colchicine (B1669291) binding site on β-tubulin, which disrupts microtubule polymerization, leads to cell cycle arrest in the G2/M phase, and ultimately induces apoptosis (programmed cell death). nih.govresearchgate.net

Molecular docking studies help visualize the specific ligand-receptor interactions at the atomic level. These models can predict hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand in the receptor's binding pocket. irjmets.com For example, docking analyses of anticancer chalcones with the enzyme p38α mitogen-activated protein kinase (MAPK) have helped to explain their mechanism of action in decreasing cell proliferation and survival. nih.gov Similarly, computational methods can elucidate how ligands interact with key amino acid residues in the active sites of enzymes like cytochrome P450, providing a rationale for their observed inhibitory effects. scivisionpub.com The interaction with receptors is often modulated by the presence and position of specific functional groups, such as halogens, which can form halogen bonds or alter the electronic properties of the molecule to enhance binding affinity. irjmets.comfrontiersin.org

Studies on Related Halogenated Phenylacetonitrile Scaffolds with Biological Relevance

The phenylacetonitrile scaffold and its halogenated derivatives are prevalent in compounds with diverse and significant biological activities. Benzyl (B1604629) cyanide (phenylacetonitrile) itself is a precursor for numerous pharmaceuticals, including analgesics, antihistamines, and diuretics. wikipedia.org The incorporation of halogens into such scaffolds is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.gov

Halogenated spirooxindoles, for example, have emerged as promising anticancer agents due to their improved binding affinity for various molecular targets, including kinases and proteins involved in apoptosis pathways like the MDM2-p53 interaction. nih.gov In another study, a series of polyhalobenzonitrile quinazolin-4(3H)-one derivatives demonstrated potent antimicrobial activity. nih.gov The most active compound in the series showed significant efficacy against both bacteria and fungi, with minimum inhibitory concentration (MIC) values comparable to commercial antibiotics. nih.gov

Furthermore, research on 2,3-diphenyl acrylonitrile derivatives has yielded potent anticancer agents. nih.gov The presence of a cyano group on the ethylene (B1197577) bridge, combined with halogen substitutions on the phenyl rings, creates compounds with high efficacy against cancer cell lines and, in some cases, high selectivity, posing little toxicity to normal cells. nih.govresearchgate.net These examples underscore the therapeutic potential inherent in the halogenated phenylacetonitrile framework and provide a strong rationale for the investigation of this compound and its derivatives as candidates for drug discovery programs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-dibromophenyl)acetonitrile?

  • Methodology : The compound can be synthesized via nucleophilic substitution using 2,6-dibromobenzyl bromide and sodium cyanide (NaCN) in polar aprotic solvents like DMF or acetonitrile. Reaction conditions (e.g., temperature: 60–80°C, time: 12–24 hours) influence yield. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane eluents. A similar method for positional isomers (e.g., 3,5-dibromo derivatives) achieved 78% yield .
  • Key Considerations : Monitor reaction progress via TLC to avoid over-cyanation or byproduct formation.

Q. How is this compound characterized spectroscopically?

  • Methodology : Use a combination of:

  • 1H/13C NMR : Aromatic protons (δ 7.2–7.8 ppm, doublet splitting due to bromine substituents) and the nitrile carbon (~115–120 ppm).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 294/296 (isotopic pattern from bromine).
  • IR Spectroscopy : Sharp absorption at ~2240 cm⁻¹ (C≡N stretch). Reference data for structurally analogous compounds (e.g., 2,6-difluorophenylacetonitrile) confirm these patterns .

Q. What safety protocols are critical during handling?

  • Methodology :

  • Use fume hoods and PPE (nitrile gloves, lab coat) due to toxicity risks from nitrile groups and brominated aromatics.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • In case of exposure, follow emergency measures for nitriles: flush skin/eyes with water, administer oxygen if inhaled .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Solvent Screening : Compare DMF, DMSO, and acetonitrile for reaction efficiency.
  • Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyanide ion availability.
  • Kinetic Analysis : Use HPLC to quantify intermediates and optimize reaction time. For example, extended reaction times may lead to hydrolysis of the nitrile group.
  • Byproduct Mitigation : Identify side products (e.g., dibromobenzene) via GC-MS and adjust stoichiometry or solvent ratios .

Q. What analytical challenges arise in quantifying trace impurities?

  • Methodology :

  • HPLC-DAD/UV : Use a C18 column with acetonitrile/water mobile phase (gradient elution) to separate nitrile derivatives. Detect impurities at λ = 254 nm.
  • LC-MS/MS : Quantify brominated byproducts (e.g., unreacted dibromobenzyl bromide) with MRM transitions.
  • Validation : Spike recovery experiments (80–120% range) ensure method accuracy. Reference environmental analysis protocols for carbonyl-DNPH derivatives as a model .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose samples to UV light (254 nm), elevated temperatures (40–60°C), and varied pH (3–10). Monitor degradation via NMR and HPLC.
  • Moisture Sensitivity : Perform Karl Fischer titration to correlate water content with nitrile hydrolysis rates.
  • Recommendations : Stabilize with antioxidants (e.g., BHT) in anhydrous solvents for long-term storage .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodology :

  • Pharmaceutical Intermediates : The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines. For example, 2-(2,6-dichlorophenyl)acetonitrile derivatives are precursors to antihypertensive agents (e.g., Lofexidine) .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents for drug candidates. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/water mixtures .

Q. How can computational modeling aid in predicting reactivity?

  • Methodology :

  • DFT Calculations : Simulate reaction pathways (e.g., cyanide attack on benzyl bromide) using Gaussian or ORCA software. Compare activation energies for 2,6-dibromo vs. 3,5-dibromo isomers.
  • Solvent Effects : Use COSMO-RS to predict solvation energies in different solvents.
  • Validation : Correlate computed transition states with experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.